molecular formula C8H8O5 B117105 Methylgallate CAS No. 99-24-1

Methylgallate

Cat. No. B117105
CAS RN: 99-24-1
M. Wt: 184.15 g/mol
InChI Key: FBSFWRHWHYMIOG-UHFFFAOYSA-N
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Patent
US05155111

Procedure details

Twenty 20 ml of concentrated sulfuric acid was added dropwise to a solution of 200 g of gallic acid in 600 ml of methanol at room temperature with stirring for 6-8 hours. After approximately 2/3 of the methanol was removed, the residue was cooled to 10° C., poured into 1.2 kg of water and allowed to stand overnight. The white precipitate which formed was filtered and washed with water to give 178 g of product methyl gallate, m.p. 200°-204° C. (yield 82%).
[Compound]
Name
Twenty
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:17])(=[O:16])[C:7]1[CH:15]=[C:13]([OH:14])[C:11]([OH:12])=[C:9]([OH:10])[CH:8]=1.[CH3:18]O>>[C:6]([O:17][CH3:18])(=[O:16])[C:7]1[CH:15]=[C:13]([OH:14])[C:11]([OH:12])=[C:9]([OH:10])[CH:8]=1

Inputs

Step One
Name
Twenty
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 g
Type
reactant
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring for 6-8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After approximately 2/3 of the methanol was removed
ADDITION
Type
ADDITION
Details
poured into 1.2 kg of water
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The white precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
7 (± 1) h
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 178 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.